
5,8-Difluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoroquinoline-2-carbaldehyde: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, materials science, and various industrial applications due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,8-Difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline at the 5 and 8 positions, followed by formylation at the 2 position. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile or dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,8-Difluoroquinoline-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 5,8-Difluoroquinoline-2-carboxylic acid.
Reduction: 5,8-Difluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5,8-Difluoroquinoline-2-carbaldehyde is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. Its unique reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms.
Biology and Medicine:
The compound’s potential biological activities, such as antibacterial, antiviral, and anticancer properties, make it a subject of interest in medicinal chemistry. It is used in the design and synthesis of new pharmaceutical agents targeting various diseases.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its incorporation into polymers and liquid crystals enhances their performance and stability.
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets such as DNA, proteins, or cell membranes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to improved biological activity.
Comparison with Similar Compounds
- 5-Fluoroquinoline-2-carbaldehyde
- 8-Fluoroquinoline-2-carbaldehyde
- 5,7-Difluoroquinoline-2-carbaldehyde
Comparison:
5,8-Difluoroquinoline-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 5 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its mono-fluorinated counterparts, it exhibits enhanced stability and selectivity in various reactions. The difluorination also provides a distinct electronic environment, making it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
1266835-21-5 |
|---|---|
Molecular Formula |
C10H5F2NO |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5,8-difluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |
InChI Key |
PHLSHYBNZBUVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


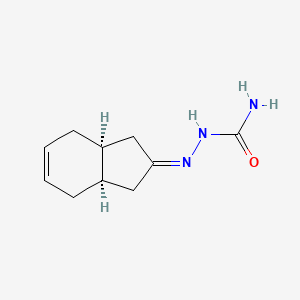
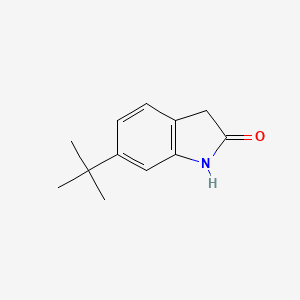
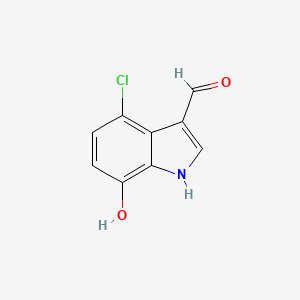

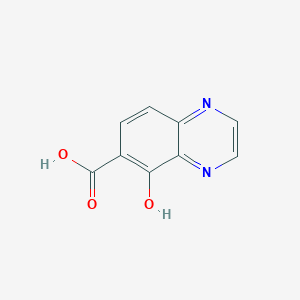
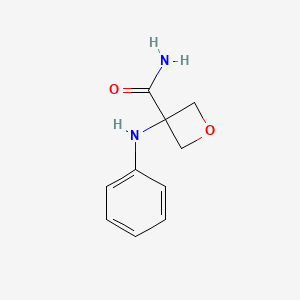



![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
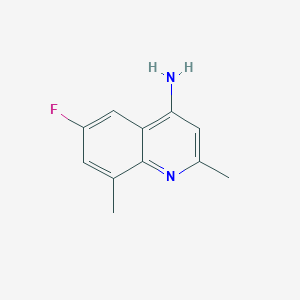
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)


